2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-20(12-30-21-23-15-3-1-2-4-16(15)28-21)22-11-14-10-18(29-24-14)13-5-6-17-19(9-13)27-8-7-26-17/h1-6,9-10H,7-8,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBSNSZQZHCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The oxazole ring is then synthesized and attached to the benzodioxin moiety. The final step involves the acetamide formation through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and oxazole rings may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness and functional diversity can be contextualized by comparing it to the following analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s benzoxazole moiety distinguishes it from analogs featuring triazole (), thiadiazole (), or oxadiazole () cores. Benzoxazoles are known for their metabolic stability and bioavailability, suggesting advantages in drug design .
Sulfanyl Linkages :
- The sulfanyl (-S-) bridge in the target compound and its analogs (e.g., ) is critical for molecular flexibility and interactions with biological targets, such as cysteine residues in enzymes .
Substituent Variations :
- The oxazole substituent in the target compound contrasts with the pyridine () or naphthalene () groups in analogs. Oxazoles are electron-rich and may participate in hydrogen bonding or π-π stacking .
Synthetic Routes :
- Analog synthesis (e.g., ) often involves coupling acyl chlorides with amine derivatives or thiol-ene reactions, suggesting similar pathways for the target compound. X-ray crystallography () and SHELX-based refinement () are standard for structural validation.
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzoxazole moiety linked to a benzodioxane and an acetamide group. Its molecular formula is with a molecular weight of approximately 414.5 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic processes such as:
- Acetylcholinesterase (AChE) : Inhibiting AChE can enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.
- α-glucosidase : This inhibition can be beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption.
Antimicrobial Activity
Research has indicated that derivatives of benzoxazole and benzodioxane exhibit antimicrobial properties . For instance, compounds containing the benzoxazole moiety have shown selective activity against Gram-positive bacteria and certain fungi. In vitro studies demonstrated moderate inhibitory effects against pathogens like Bacillus subtilis and Candida albicans .
Anticancer Properties
The compound's structure suggests potential anticancer activity . Studies on related benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship indicates that modifications to the benzoxazole ring can enhance cytotoxicity while reducing toxicity to normal cells .
Comparative Studies
To better understand the biological potential of this compound, comparisons with similar molecules are essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-diphenyl-1,3,5-triazine | Triazine derivative | Antimicrobial and anticancer |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide | Acetamide derivative | Moderate AChE inhibition |
| 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol | Oxazole derivative | Antidiabetic activity |
Case Studies
A study involving the synthesis and biological evaluation of related compounds revealed that modifications in the substituents on the benzoxazole ring significantly influenced their biological activities. For example, compounds with electron-donating groups exhibited enhanced antibacterial properties compared to those with electron-withdrawing groups .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution and amidation. Critical steps include:
- Thioether bond formation between the benzoxazole and acetamide moieties under reflux in polar aprotic solvents (e.g., DMF) .
- Purification via crystallization to isolate the final product, monitored by thin-layer chromatography (TLC) with a 7:3 chloroform:methanol solvent system .
- Optimization of temperature (60–80°C) and stoichiometric ratios (1:1.2 for hydrazine derivatives) to maximize yield (>75%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Proton NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methylene groups (δ 3.5–4.2 ppm) in the benzodioxin and oxazole rings .
- High-performance liquid chromatography (HPLC) with a C18 column ensures >95% purity .
Q. What solvents and reaction conditions are critical for its stability during synthesis?
- DMF enhances solubility of intermediates due to its high polarity .
- Absolute ethanol is used for reflux to prevent side reactions with hydrazine hydrate .
- pH control (neutral to slightly basic) minimizes hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
- Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for thioether bond formation .
- Machine learning algorithms analyze experimental datasets to identify optimal solvent combinations and catalyst loadings, reducing trial-and-error approaches .
- Molecular docking evaluates interactions with biological targets (e.g., enzymes) to guide structural modifications .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations in complex ring systems .
- X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, especially for benzoxazole-benzodioxin hybrids .
- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., C₂₅H₂₁N₃O₅S) within 2 ppm error .
Q. How can design of experiments (DoE) improve yield and purity in scaled-up synthesis?
- Factorial design tests variables like temperature, solvent polarity, and reaction time to identify dominant factors .
- Response surface methodology (RSM) optimizes multi-variable interactions, achieving >85% yield in pilot-scale reactions .
- Taguchi methods reduce variability in crystallization steps by controlling cooling rates and solvent ratios .
Q. What structural modifications enhance bioactivity while maintaining stability?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzoxazole ring increases electrophilicity and target binding .
- Heterocyclic replacements : Swapping the oxazole ring with a triazole improves metabolic stability in vitro .
- Prodrug strategies : Adding esterase-sensitive groups (e.g., acetyl) enhances solubility without compromising activity .
Q. How do environmental factors (pH, temperature) affect degradation pathways?
- Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the sulfanylacetamide group under acidic conditions (pH < 3) .
- UV-Vis spectroscopy tracks photodegradation products, showing benzodioxin ring oxidation at λ > 300 nm .
- LC-MS/MS identifies degradation byproducts, guiding formulation strategies (e.g., lyophilization for long-term storage) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–80°C | +20% efficiency | |
| Solvent (DMF:EtOH) | 3:1 ratio | Reduces side reactions | |
| Hydrazine Equiv. | 1.2–1.5 eq | Prevents over-substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
